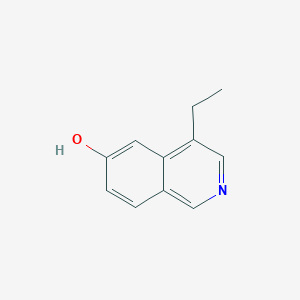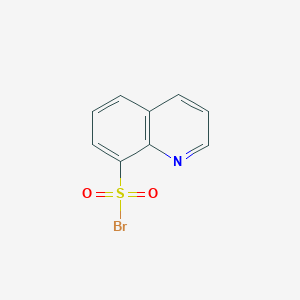
2-O-tert-butyl 4-O-ethyl 5-(2-ethoxy-2-oxoethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-O-tert-butyl 4-O-ethyl 5-(2-ethoxy-2-oxoethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate is a complex organic compound with the molecular formula C17H25NO6. This compound is known for its unique structure, which includes multiple ester groups and a pyrrole ring. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-tert-butyl 4-O-ethyl 5-(2-ethoxy-2-oxoethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate involves multiple steps. One common method includes the reaction of 5-ethoxycarbonylmethyl-3-methyl-1H-pyrrole-2,4-dicarboxylic acid with tert-butyl alcohol and ethyl alcohol in the presence of a catalyst. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) and methanol, with lithium hydroxide as a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-O-tert-butyl 4-O-ethyl 5-(2-ethoxy-2-oxoethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
2-O-tert-butyl 4-O-ethyl 5-(2-ethoxy-2-oxoethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-O-tert-butyl 4-O-ethyl 5-(2-ethoxy-2-oxoethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that facilitate various biochemical pathways. The ester groups in the compound can undergo hydrolysis, releasing active intermediates that participate in further reactions .
類似化合物との比較
Similar Compounds
- 5-carboxymethyl-3-methyl-1H-pyrrole-2,4-dicarboxylic acid 2-tert-butyl ester 4-ethyl ester
- Ethyl N-Boc-piperidine-4-carboxylate
Uniqueness
2-O-tert-butyl 4-O-ethyl 5-(2-ethoxy-2-oxoethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate is unique due to its specific ester groups and pyrrole ring structure. This configuration provides distinct chemical properties and reactivity compared to similar compounds .
特性
分子式 |
C17H25NO6 |
|---|---|
分子量 |
339.4 g/mol |
IUPAC名 |
2-O-tert-butyl 4-O-ethyl 5-(2-ethoxy-2-oxoethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C17H25NO6/c1-7-22-12(19)9-11-13(15(20)23-8-2)10(3)14(18-11)16(21)24-17(4,5)6/h18H,7-9H2,1-6H3 |
InChIキー |
GIOPOBTZWJXHLD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=C(C(=C(N1)C(=O)OC(C)(C)C)C)C(=O)OCC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
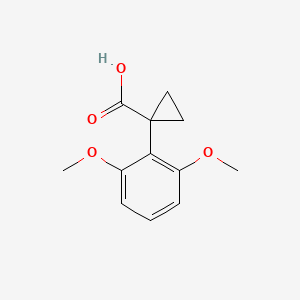
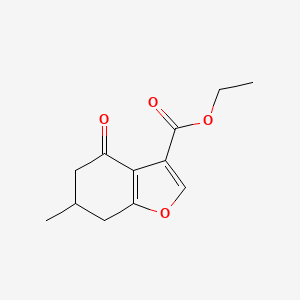
![2-Chloro-4-(4-chlorophenyl)pyrido[2,3-B]pyrazin-3(4H)-one](/img/structure/B8764636.png)
![3,4-Dihydro[1]benzothieno[2,3-c]pyridin-1(2h)-one](/img/structure/B8764646.png)
![8-Azabicyclo[3.2.1]octane-8-carboxylicacid,3-amino-,ethylester(9CI)](/img/structure/B8764652.png)
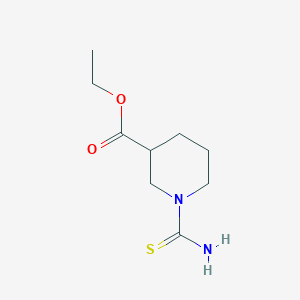
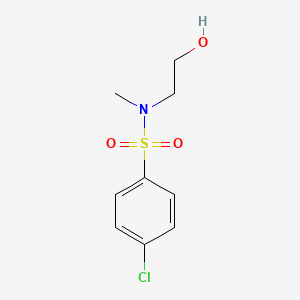
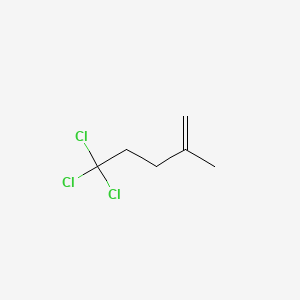

![5-Phenyl-[1,4]diazepane](/img/structure/B8764686.png)
![3-Trifluoromethyl-imidazo[1,2-B][1,2,4]triazine](/img/structure/B8764696.png)
